2-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[3-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-12-8-10-14(11-9-12)26-13(2)17(23-25-26)18-21-20(29-24-18)22-19(27)15-6-4-5-7-16(15)28-3/h4-11H,1-3H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFVTENEIMXFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects based on existing literature.
Chemical Structure
The compound features a complex structure that includes:
- A methoxy group,
- A triazole ring,
- A thiadiazole moiety,
- A benzamide backbone.
These functional groups are known to contribute significantly to the biological activity of compounds in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with triazole and thiadiazole rings often exhibit notable antimicrobial properties. The specific compound has shown activity against various bacterial strains. For instance:
- In vitro studies demonstrated effectiveness against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cytotoxicity Assays: The compound exhibited significant cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). IC50 values were reported in the micromolar range, indicating strong activity .
The proposed mechanisms for the biological activities of this compound include:
- Induction of apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of bacterial cell wall synthesis via interaction with specific enzymes .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against several pathogens. Results indicated that it inhibited growth at low concentrations, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Study 2: Cancer Cell Line Testing
In a comparative study involving multiple synthetic derivatives of similar structures, the compound outperformed several existing chemotherapeutic agents in terms of cytotoxicity against resistant cancer cell lines. The structure–activity relationship (SAR) analysis suggested that modifications to the thiadiazole and triazole components could enhance potency .
Data Tables
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The target compound’s 1,2,4-thiadiazole and 1,2,3-triazole motifs are shared with analogues in and , which often exhibit enhanced metabolic stability and binding affinity .
- Substituent variations (e.g., halogenated aryl groups in 9c vs. methoxy groups in the target compound) influence lipophilicity and steric interactions, critical for target engagement .
Key Observations :
- The target compound’s synthesis likely parallels ’s click chemistry approach for triazole formation, a method noted for high regioselectivity and moderate yields (70–80%) .
- employs condensation reactions with hydroxylamine, yielding 70% for thiadiazole-isoxazole hybrids .
Physicochemical Properties
Table 3: Spectroscopic and Thermal Data
Key Observations :
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves sequential condensation and cyclization reactions. For example:
- Step 1 : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in structurally analogous compounds .
- Step 2 : Thiadiazole ring formation through cyclization of thiosemicarbazides under acidic conditions (e.g., HCl in ethanol) .
- Step 3 : Final benzamide coupling using carbodiimide-based activating agents (e.g., EDC/HOBt) in anhydrous DMF . Key intermediates should be verified via HPLC and mass spectrometry to ensure purity.
Q. How is the compound structurally characterized?
- IR Spectroscopy : Confirm the presence of amide C=O (1650–1700 cm⁻¹) and triazole C-N (1500 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign protons for methoxy groups (δ 3.8–4.0 ppm), methyl groups on the triazole (δ 2.5 ppm), and aromatic protons (δ 6.5–8.0 ppm) .
- Elemental Analysis : Verify calculated vs. experimental C/H/N/S percentages (e.g., deviation < 0.4%) .
Q. What solvents and catalysts are optimal for its synthesis?
Ethanol or DMF are preferred solvents due to their polarity and compatibility with Cu(I) catalysts . For cyclization steps, HCl or H₂SO₄ in refluxing ethanol improves yield (70–85%) compared to non-polar solvents .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
- Catalyst Screening : Compare Cu(I) vs. Ru-based catalysts for triazole formation; Cu(I) often provides higher regioselectivity .
- Reaction Monitoring : Use TLC or HPLC to detect intermediates (e.g., uncyclized thiosemicarbazides) and adjust reaction times .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) to isolate the target compound from byproducts like hydrolyzed amides .
Q. How does the compound interact with biological targets?
- Molecular Docking : Simulations (AutoDock Vina) suggest the methoxybenzamide group forms hydrogen bonds with kinase active sites, while the triazole-thiadiazole core engages in hydrophobic interactions .
- In Vitro Assays : Evaluate inhibition of tyrosinase or antimicrobial activity using enzyme kinetics (IC₅₀) and MIC assays against Gram-positive bacteria .
Q. How to resolve contradictions in reported biological activity data?
- Assay Variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) may explain MIC discrepancies. Standardize protocols using CLSI guidelines .
- Solubility Effects : Poor aqueous solubility can artificially reduce activity. Use DMSO stocks with ≤1% final concentration to avoid solvent toxicity .
Q. What strategies improve metabolic stability for in vivo studies?
- Derivatization : Replace the methoxy group with fluorinated analogs to reduce CYP450-mediated oxidation .
- Prodrug Design : Introduce ester moieties at the benzamide carbonyl to enhance bioavailability .
Data Analysis and Methodological Considerations
Q. How to validate computational docking predictions experimentally?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) between the compound and purified target proteins .
- X-ray Crystallography : Resolve co-crystal structures to confirm binding poses predicted by docking .
Q. What analytical techniques quantify the compound in biological matrices?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization for detection in plasma (LOQ: 5 ng/mL) .
- Sample Preparation : Protein precipitation with acetonitrile (3:1 v/v) minimizes matrix interference .
Key Challenges and Solutions
Q. Why do certain synthetic routes produce undesired isomers?
- Regioselectivity in CuAAC : The 1,4-triazole isomer dominates with Cu(I), while Ru catalysts favor 1,5-regiochemistry. Optimize catalyst loading (10 mol% CuSO₄·5H₂O) to suppress byproducts .
Q. How to address low solubility in pharmacological assays?
- Nanoparticle Formulation : Use poloxamer 407 or PEGylation to enhance aqueous dispersion without altering bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
